(3E)-3-[(morpholin-4-ylamino)methylidene]-2H-chromene-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a morpholine ring attached to the benzopyran core, which imparts unique chemical and biological properties. Benzopyran derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the condensation of a benzopyran derivative with a morpholine derivative under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-2,4-dione with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzopyran core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzopyran or morpholine derivatives.
Scientific Research Applications
3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-{[(morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: A simpler benzopyran derivative with similar core structure but lacking the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring, such as 2-(4-morpholinyl)ethanol, which have different biological activities.
Uniqueness
3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is unique due to the combination of the benzopyran core and the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-morpholin-4-yliminomethyl]chromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c17-13-10-3-1-2-4-12(10)20-14(18)11(13)9-15-16-5-7-19-8-6-16/h1-4,9,17H,5-8H2/b15-9+ |
InChI Key |
ZFWUFTWKRSFDFP-OQLLNIDSSA-N |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES |
C1COCCN1N=CC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.